- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,

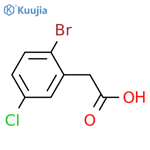

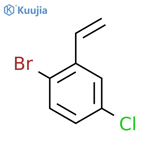

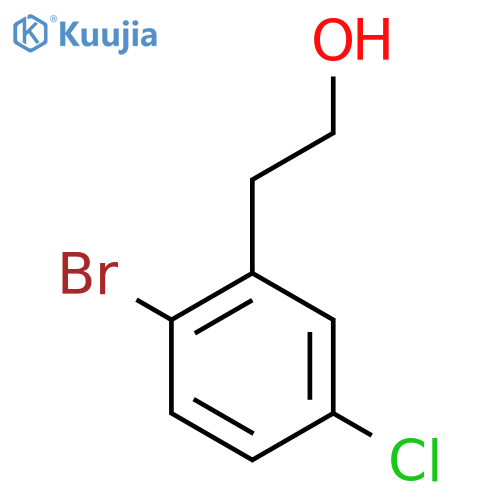

Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure

Nome do Produto:2-(2-bromo-5-chlorophenyl)ethan-1-ol

2-(2-bromo-5-chlorophenyl)ethan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-bromo-5-chloroBenzeneethanol

- 2-(2-bromo-5-chlorophenyl)ethanol

- 2-Bromo-5-chloro-benzeneethanol

- HAKYKQWZRSPYAR-UHFFFAOYSA-N

- 2-(2-bromo-5-chloro-phenyl)ethanol

- 2-(2-bromo-5-chloro-phenyl)-ethanol

- 2-(2-bromo-5-chlorophenyl)ethan-1-ol

- 2-Bromo-5-chlorobenzeneethanol (ACI)

- DA-26799

- SY343575

- SCHEMBL3657647

- AKOS015503245

- E81791

- 947614-94-0

- CS-0142769

- EN300-1894700

- MFCD20485661

-

- Inchi: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2

- Chave InChI: HAKYKQWZRSPYAR-UHFFFAOYSA-N

- SMILES: BrC1C=CC(=CC=1CCO)Cl

Propriedades Computadas

- Massa Exacta: 233.94471g/mol

- Massa monoisotópica: 233.94471g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 2

- Complexidade: 121

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 20.2

- XLogP3: 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249750-5g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 98% | 5g |

$200 | 2024-06-05 | |

| Enamine | EN300-1894700-0.05g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.05g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.25g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.25g |

$33.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.1g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.1g |

$23.0 | 2023-09-18 | |

| Enamine | EN300-1894700-2.5g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 2.5g |

$107.0 | 2023-09-18 | |

| Aaron | AR01JMXC-10g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 10g |

$315.00 | 2025-02-11 | |

| Aaron | AR01JMXC-25g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 25g |

$561.00 | 2025-02-11 | |

| Enamine | EN300-1894700-10g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 10g |

$316.0 | 2023-09-18 | |

| Aaron | AR01JMXC-1g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 1g |

$55.00 | 2025-02-11 | |

| Aaron | AR01JMXC-250mg |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 250mg |

$23.00 | 2025-02-11 |

2-(2-bromo-5-chlorophenyl)ethan-1-ol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

Referência

- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations, Organic Letters, 2018, 20(18), 5680-5683

Método de produção 3

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C

Referência

- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referência

- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referência

- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C

1.2 Reagents: Methanol , Water ; 0 °C

1.2 Reagents: Methanol , Water ; 0 °C

Referência

- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182

Método de produção 11

Condições de reacção

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation, Organic Letters, 2020, 22(12), 4602-4607

Método de produção 12

Condições de reacção

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referência

- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

Referência

- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

Método de produção 14

Condições de reacção

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides, Organic Letters, 2019, 21(13), 5295-5300

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

2-(2-bromo-5-chlorophenyl)ethan-1-ol Literatura Relacionada

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol) Produtos relacionados

- 582306-88-5(PROPANEDINITRILE, [(2-FLUORO-4-METHOXYPHENYL)METHYLENE]-)

- 1806028-34-1(Ethyl 3-fluoro-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate)

- 1416712-87-2(5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo3,4-bpyridine)

- 1354029-64-3(3-{[((S)-2-amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester)

- 1852175-13-3(2-Fluoro-2-(4-methylfuran-3-yl)acetic acid)

- 1192-14-9(2,2-dimethylcyclobutan-1-one)

- 754977-49-6(O-1-(2,6-dichlorophenyl)ethylhydroxylamine)

- 1021266-38-5(N-[4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide)

- 2229411-20-3(2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-2-ol)

- 2017370-25-9(1-(3-Amino-1,1,1-trifluoropropan-2-yl)-3-(2-methylbutan-2-yl)urea)

Fornecedores recomendados

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente